N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under specific conditions.
Introduction of the 2-chlorophenyl group: This step involves the substitution of the oxadiazole ring with a 2-chlorophenyl group, often using chlorination reactions.
Coupling with benzamide: The final step involves coupling the substituted oxadiazole with benzamide through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzamide group.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring and the chlorophenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Uniqueness
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-9-5-4-8-12(13)15-19-14(22-20-15)10-18-16(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMFOZRPDJVJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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